molecular formula C32H43N5O5 B15194921 Carbamic acid, (1-(cyanomethyl)-2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-2-oxoethyl)-, phenylmethyl ester, (2S-(1(1R*(R*),2S*),2R*))- CAS No. 127749-98-8

Carbamic acid, (1-(cyanomethyl)-2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-2-oxoethyl)-, phenylmethyl ester, (2S-(1(1R*(R*),2S*),2R*))-

Cat. No.: B15194921
CAS No.: 127749-98-8
M. Wt: 577.7 g/mol
InChI Key: VKZMULLAGUUFSH-LAJGZZDBSA-N
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Description

Carbamic acid, (1-(cyanomethyl)-2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-2-oxoethyl)-, phenylmethyl ester, (2S-(1(1R*(R*),2S*),2R*))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

  • Formation of the carbamic acid ester group through the reaction of an amine with a chloroformate.
  • Introduction of the cyanomethyl group via nucleophilic substitution.
  • Coupling reactions to attach the piperidinyl and phenylmethyl groups.
  • Final purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. Key considerations would include reaction temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The cyanomethyl group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the cyanomethyl group would produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes.

    Medicine: As a candidate for drug development, particularly for targeting specific pathways or receptors.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to an enzyme’s active site, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid derivatives with different substituents.
  • Piperidinyl-containing compounds with similar functional groups.
  • Esters of other organic acids with similar structures.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to similar compounds

Properties

CAS No.

127749-98-8

Molecular Formula

C32H43N5O5

Molecular Weight

577.7 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-cyano-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C32H43N5O5/c1-32(2,3)36-30(40)27-16-10-11-19-37(27)21-28(38)26(20-23-12-6-4-7-13-23)34-29(39)25(17-18-33)35-31(41)42-22-24-14-8-5-9-15-24/h4-9,12-15,25-28,38H,10-11,16-17,19-22H2,1-3H3,(H,34,39)(H,35,41)(H,36,40)/t25-,26-,27-,28+/m0/s1

InChI Key

VKZMULLAGUUFSH-LAJGZZDBSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CCCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC#N)NC(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)NC(=O)C1CCCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC#N)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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